molecular formula C13H13NO2S B143385 alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid CAS No. 132483-43-3

alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid

Cat. No.: B143385
CAS No.: 132483-43-3
M. Wt: 247.31 g/mol
InChI Key: SKRFOKYYVJDBJB-UHFFFAOYSA-N
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Description

alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid typically involves the formation of the thiazole ring followed by its attachment to the phenylpropanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s antimicrobial and anti-inflammatory properties make it a candidate for studying biological pathways and developing new drugs.

    Medicine: Its potential anticancer activity is of particular interest in the development of new therapeutic agents.

    Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid is unique due to its specific combination of a thiazole ring and a phenylpropanoic acid moiety. This structure imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

132483-43-3

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-[4-(5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C13H13NO2S/c1-8-7-14-12(17-8)11-5-3-10(4-6-11)9(2)13(15)16/h3-7,9H,1-2H3,(H,15,16)

InChI Key

SKRFOKYYVJDBJB-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O

Canonical SMILES

CC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O

Origin of Product

United States

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